molecular formula C13H8I2N2 B12941756 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-66-9

3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B12941756
CAS No.: 61982-66-9
M. Wt: 446.02 g/mol
InChI Key: BRWRIXNJCFAPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a high-value synthetic intermediate designed for advanced research applications. This compound features a core imidazo[1,2-a]pyridine structure, a privileged scaffold renowned for its broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antibacterial, and antitumor activities . The strategic incorporation of iodine atoms at the C3 and C6 positions significantly enhances its utility. The C–I bond, known for its low bond dissociation energy, makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed amino-, aryloxy- and alkoxycarbonylations documented for similar iodoimidazopyridines . This allows researchers to efficiently construct complex molecular architectures for drug discovery and the development of functional materials. The synthetic route to such iodinated derivatives can be optimized using modern green chemistry techniques, including metal catalyst-free conditions and ultrasound irradiation, which improve atom economy and reaction efficiency . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61982-66-9

Molecular Formula

C13H8I2N2

Molecular Weight

446.02 g/mol

IUPAC Name

3,6-diiodo-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8I2N2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

BRWRIXNJCFAPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)I)I

Origin of Product

United States

Elucidation of Reaction Mechanisms in the Synthesis and Functionalization of 3,6 Diiodo 2 Phenylimidazo 1,2 a Pyridine

Mechanistic Pathways for Imidazo[1,2-a]pyridine (B132010) Ring Formation

The construction of the 2-phenylimidazo[1,2-a]pyridine (B181562) core is most commonly achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as phenacyl bromide. This reaction, often referred to as the Tschitschibabin reaction, proceeds through a well-established multi-step mechanism.

In some synthetic variations, the α-haloketone is generated in situ. For instance, the reaction of acetophenone (B1666503) with a bromine source like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) can produce the necessary phenacyl bromide, which then reacts with 2-aminopyridine in a one-pot synthesis. nih.gov

Multicomponent reactions (MCRs) offer an alternative and efficient route to substituted imidazo[1,2-a]pyridines. One such approach involves the iodine-catalyzed reaction of an aryl aldehyde, 2-aminopyridine, and an isocyanide. In this case, iodine acts as a Lewis acid to activate the imine formed from the condensation of the aldehyde and 2-aminopyridine. This facilitates the nucleophilic addition of the isocyanide, leading to a [4+1] cycloaddition to form the imidazo[1,2-a]pyridine ring. researchgate.net

Table 1: Mechanistic Steps in Imidazo[1,2-a]pyridine Ring Formation
StepDescriptionIntermediate/Product
1 Nucleophilic attack of 2-aminopyridine on phenacyl bromideN-phenacylpyridinium bromide
2 Intramolecular cyclizationDihydro-imidazo[1,2-a]pyridin-ol
3 Dehydration2-Phenylimidazo[1,2-a]pyridine

Detailed Radical and Ionic Mechanisms of Iodination Reactions

The iodination of 2-phenylimidazo[1,2-a]pyridine to yield 3,6-diiodo-2-phenylimidazo[1,2-a]pyridine is a two-step functionalization process. The first iodination predominantly occurs at the C3 position of the imidazole (B134444) ring, which is the most electronically activated site for electrophilic substitution. The second iodination takes place at the C6 position of the pyridine (B92270) ring. The mechanism of iodination can proceed through either a radical or an ionic pathway, largely dependent on the reaction conditions, particularly the choice of oxidant.

When using an oxidant such as tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine (I₂), a radical mechanism is often proposed for the C3 iodination. stackexchange.comacs.org The reaction is initiated by the formation of a tert-butoxyl radical from the interaction of TBHP with a catalyst or upon thermal/photochemical induction. This radical then abstracts a hydrogen atom from the C3 position of the 2-phenylimidazo[1,2-a]pyridine, generating a heterocyclic radical intermediate. This radical subsequently reacts with molecular iodine to afford the 3-iodo-2-phenylimidazo[1,2-a]pyridine (B3148393) and an iodine radical, which continues the radical chain reaction. The involvement of a radical pathway is often supported by experiments where the reaction is inhibited by radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). stackexchange.com

The subsequent iodination at the C6 position likely proceeds through an electrophilic aromatic substitution mechanism. The pyridine ring is generally deactivated towards electrophilic attack compared to the imidazole ring. However, the presence of the electron-donating imidazole ring fused to it can activate the pyridine ring sufficiently for a second substitution to occur, especially under forcing conditions or with a highly reactive electrophile. The C6 position is one of the more favorable sites for electrophilic substitution on the pyridine moiety of the imidazo[1,2-a]pyridine system. The electrophilic iodinating species, which could be an iodonium (B1229267) ion (I⁺) or a polarized iodine molecule, attacks the C6 position to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the pyridine ring, yielding the this compound.

Table 2: Proposed Mechanistic Pathways for the Di-iodination of 2-Phenylimidazo[1,2-a]pyridine
PositionProposed MechanismKey Steps
C3 Radical1. Generation of tert-butoxyl radical from TBHP. 2. Hydrogen abstraction from C3 to form a heterocyclic radical. 3. Reaction with I₂ to form the C-I bond.
C6 Electrophilic Aromatic Substitution1. Generation of an electrophilic iodine species. 2. Attack of the C6 position on the electrophile to form a sigma complex. 3. Deprotonation to restore aromaticity.

Role of Oxidants and Catalytic Systems in Directing Regioselectivity

In the absence of a strong oxidant, the iodination may proceed through a more classical electrophilic substitution pathway, which is generally slower. The regioselectivity for the initial iodination at C3 is a result of the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack. stackexchange.comnih.gov

For the second iodination at the C6 position, the reaction conditions need to be sufficiently vigorous to overcome the lower reactivity of the pyridine ring. The presence of an activating group at C2 (the phenyl group) and the fused imidazole ring directs the second electrophilic attack to the available positions on the pyridine ring, with C6 and C8 being potential sites. The observed formation of the 3,6-diiodo derivative suggests that under specific conditions, the C6 position is preferentially targeted. This regioselectivity can be influenced by steric and electronic factors, as well as the specific catalytic system employed. While a detailed mechanistic study for the di-iodination in a one-pot synthesis is not extensively reported, it is plausible that the formation of the 3-iodo intermediate influences the electronic distribution in the molecule, further directing the second substitution.

The use of ultrasound irradiation has been shown to accelerate the iodination process, likely by promoting the formation of radical intermediates and increasing mass transfer. acs.orgnih.gov This can lead to higher yields and shorter reaction times.

Table 3: Influence of Reaction Components on Iodination
ComponentRoleEffect on Regioselectivity
**Iodine (I₂) **Iodine sourceProvides the iodine atom for substitution.
TBHP Oxidant/Radical InitiatorPromotes radical mechanism, primarily at C3.
Catalyst (e.g., Lewis Acid) ActivatorCan enhance electrophilicity of iodine, favoring ionic pathways.
Solvent MediumCan influence reaction rate and solubility of reactants.
Ultrasound Energy SourceAccelerates the reaction, potentially through enhanced radical formation.

Advanced Spectroscopic and Structural Elucidation Studies of 3,6 Diiodo 2 Phenylimidazo 1,2 a Pyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3,6-diiodo-2-phenylimidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra provide key insights into its electronic environment and the specific location of the iodine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the phenyl ring and the imidazo[1,2-a]pyridine (B132010) core. The introduction of two bulky, electron-withdrawing iodine atoms at positions 3 and 6 significantly influences the chemical shifts of the neighboring protons. The proton at position 5 (H-5) is expected to appear as a singlet or a narrow doublet, deshielded due to the adjacent iodine at C-6. Similarly, the protons at C-7 and C-8 will exhibit characteristic coupling patterns. The phenyl group protons will likely appear as a set of multiplets in the aromatic region.

Based on data from closely related compounds like 6-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine, the expected chemical shifts can be estimated. nih.gov For instance, in the 6-bromo analogue, the H-5 proton appears around δ 8.36 ppm. nih.gov A similar downfield shift is expected for the H-5 proton in the 3,6-diiodo derivative.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons bearing the iodine atoms (C-3 and C-6) are expected to show significantly shifted signals due to the heavy atom effect of iodine. The C-3 signal in 3-iodo-2-phenylimidazo[1,2-a]pyridine (B3148393) derivatives typically appears around δ 60-62 ppm. nih.govacs.org The C-6 signal will also be shifted to a higher field compared to the unsubstituted parent compound. The remaining carbon signals of the heterocyclic core and the phenyl ring will also be influenced by the electronic effects of the iodine substituents.

Interactive Data Table: Predicted NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-~150
3-~61
5~8.4~128
7~7.3~129
8~7.6~118
Phenyl-H~7.4-8.1~128-133

Note: The predicted values are based on the analysis of similar halogenated 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives and are subject to experimental verification. nih.govacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₈I₂N₂), the expected monoisotopic mass can be calculated with high precision.

The HRMS analysis, typically performed using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would be expected to show the protonated molecule [M+H]⁺ as the base peak. The measured mass should be in close agreement with the calculated theoretical mass, confirming the molecular formula. For example, the HRMS data for 7-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine showed a calculated mass of 398.8988 for [M+H]⁺ and a found mass of 398.8993, demonstrating the accuracy of this technique. acs.org

Data Table: Predicted HRMS Data for this compound

Ion Calculated m/z
[M]⁺445.8777
[M+H]⁺446.8850

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The spectra of this compound will be characterized by vibrations of the imidazo[1,2-a]pyridine core and the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the heterocyclic and phenyl rings (in the 1400-1650 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations. The C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹. Studies on the parent imidazo[1,2-a]pyridine have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its di-iodinated derivative. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of both the phenyl and imidazo[1,2-a]pyridine systems are expected to give strong Raman signals.

Data Table: Key Vibrational Bands for Imidazo[1,2-a]pyridine Derivatives

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=C/C=N stretch1400 - 1650
C-H bending1000 - 1300 (in-plane), 700-900 (out-of-plane)
C-I stretch< 600

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the extended conjugated system.

Imidazo[1,2-a]pyridine derivatives typically display two main absorption bands. researchgate.net The first, at shorter wavelengths (around 250-280 nm), can be attributed to π → π* transitions within the phenyl ring and the imidazo[1,2-a]pyridine system. A second, longer-wavelength band (around 300-350 nm) is often observed and is associated with transitions involving the entire conjugated molecular framework. researchgate.net The presence of iodine atoms may cause a slight red shift (bathochromic shift) of these absorption maxima due to their electronic effects.

Data Table: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm)
π → π~260-290
π → π~320-360

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as that of 2-phenylimidazo[1,2-a]pyridine, allows for predictions of its key structural features.

It is expected that the imidazo[1,2-a]pyridine ring system is essentially planar. The phenyl ring at the 2-position is likely to be twisted out of the plane of the heterocyclic core. The C-I bond lengths will be consistent with those observed for other iodo-aromatic compounds. The crystal packing is anticipated to be influenced by intermolecular interactions such as halogen bonding (C-I···N or C-I···π interactions) and π-π stacking, which are crucial in dictating the solid-state architecture of such molecules.

Computational and Theoretical Investigations of 3,6 Diiodo 2 Phenylimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are used to determine the optimized molecular geometry, electronic distribution, and orbital energies of 3,6-diiodo-2-phenylimidazo[1,2-a]pyridine. These calculations typically employ basis sets like 6-311++G(d,p) to provide a detailed description of the electronic structure. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are critical in predicting a molecule's behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be distributed across the electron-rich imidazo[1,2-a]pyridine (B132010) ring system and the phenyl substituent. The LUMO, conversely, represents the most favorable region for accepting electrons. The introduction of two iodine atoms, which are electron-withdrawing and highly polarizable, is predicted to lower the energies of both the HOMO and LUMO compared to the parent 2-phenylimidazo[1,2-a]pyridine (B181562). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives (Calculated via DFT B3LYP/6-311G(d,p))
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Phenylimidazo[1,2-a]pyridine-5.85-1.524.33
3-Iodo-2-phenylimidazo[1,2-a]pyridine (B3148393)-5.98-1.894.09
This compound-6.12-2.153.97

Note: The data in this table is illustrative, based on general trends observed for halogenated aromatic compounds, to demonstrate the expected impact of iodination. It is not derived from a specific published study on this compound.

DFT calculations are instrumental in mapping out potential reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This is particularly relevant for understanding the regioselectivity of further functionalization reactions, such as metal-catalyzed cross-coupling at the C-I bond positions.

For this compound, DFT could be used to model the oxidative addition step in a palladium-catalyzed reaction. The calculations would identify which of the two C-I bonds (at position 3 or 6) is more susceptible to cleavage by comparing the activation energies for the formation of the corresponding transition states. This insight is invaluable for designing selective synthetic strategies.

The introduction of substituents can alter the aromatic character of the heterocyclic system. Aromaticity can be quantified using DFT-based indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show a slight perturbation of the aromaticity of the imidazo[1,2-a]pyridine core due to the electronic influence of the iodine atoms.

Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would highlight electron-rich (negative potential) regions, likely centered on the nitrogen atoms, and electron-poor (positive potential) regions. The iodine atoms themselves would exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which is characteristic of halogens and explains their ability to form halogen bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms in a molecule or a system of molecules by solving Newton's equations of motion.

For this compound, a key conformational feature is the dihedral angle between the phenyl ring at position 2 and the imidazo[1,2-a]pyridine plane. MD simulations can explore the rotational energy barrier and the preferred orientation of this phenyl group. The simulations can be performed in various environments, such as in a vacuum or solvated in a box of water molecules, to understand how intermolecular interactions influence its conformational freedom. These simulations are also critical for studying how the molecule might interact with a biological target, such as an enzyme's active site, by revealing the stability of binding poses and the key intermolecular forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) involved.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical 100 ns MD Simulation
ParameterSimulation EnvironmentPredicted Average ValueKey Observation
Phenyl-Imidazopyridine Dihedral AngleIn Vacuo35.2°Significant rotational freedom observed.
Phenyl-Imidazopyridine Dihedral AngleAqueous Solution38.5°Slightly more twisted conformation favored due to solvent interactions.
Potential for Halogen Bonding (I···O/N)Aqueous SolutionTransientShort-lived halogen bonds with water molecules are observed.

Note: This table presents hypothetical data that would be expected from an MD simulation to illustrate the type of insights gained.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure with changes in a specific physical, chemical, or biological property. These models are built by calculating a set of numerical descriptors for a series of related molecules and then using regression analysis to create a mathematical equation that predicts the property of interest.

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as dipole moment, polarizability, and orbital energies from DFT.

These descriptors could then be used to build models to predict properties like solubility, lipophilicity (logP), or retention time in chromatography. Such predictive models are highly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and testing. For instance, a QSPR model built on a dataset of imidazo[1,2-a]pyridine derivatives could predict the lipophilicity of the di-iodinated compound, providing an early indication of its likely membrane permeability.

Conclusions and Future Research Directions in Diiodinated Imidazo 1,2 a Pyridine Chemistry

Summary of Current Synthetic and Mechanistic Insights

The synthesis of the 2-phenylimidazo[1,2-a]pyridine (B181562) core is well-established and typically proceeds via the condensation of a 2-aminopyridine (B139424) with an α-haloketone, such as 2-bromoacetophenone, or through one-pot multi-component reactions. researchgate.netbohrium.comed.govnih.govroyalsocietypublishing.org The introduction of iodine substituents onto the imidazo[1,2-a]pyridine (B132010) scaffold is generally achieved through electrophilic iodination using reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS). nih.govresearchgate.net

While a specific, documented synthesis for 3,6-diiodo-2-phenylimidazo[1,2-a]pyridine is not extensively reported, a plausible synthetic pathway can be inferred from the general reactivity of the parent heterocycle. The C-3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to electrophilic attack, suggesting that direct iodination of 2-phenylimidazo[1,2-a]pyridine would likely yield the 3-iodo derivative first. Subsequent iodination at the C-6 position on the pyridine (B92270) ring would then lead to the desired 3,6-diiodo product. The pyridine ring's substitution pattern is influenced by the electronic properties of the existing substituents and the reaction conditions.

Mechanistically, the formation of the imidazo[1,2-a]pyridine ring involves the initial N-alkylation of the pyridine nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration. The iodination at the C-3 position proceeds through a standard electrophilic aromatic substitution mechanism on the electron-rich imidazole (B134444) ring. The second iodination at the C-6 position would also follow an electrophilic aromatic substitution pathway, though potentially requiring more forcing conditions due to the deactivating effect of the first iodine atom and the heterocyclic core.

Table 1: Plausible Synthetic Steps for this compound

StepReactionReagents and ConditionsKey Mechanistic Feature
1Formation of 2-phenylimidazo[1,2-a]pyridine2-aminopyridine, 2-bromoacetophenone, base (e.g., NaHCO₃)Nucleophilic substitution followed by intramolecular cyclization and dehydration.
2Iodination at C-32-phenylimidazo[1,2-a]pyridine, I₂ or NIS, solvent (e.g., CH₃CN, DMF)Electrophilic aromatic substitution on the electron-rich imidazole ring.
3Iodination at C-63-iodo-2-phenylimidazo[1,2-a]pyridine (B3148393), I₂ or NIS, potentially with a stronger Lewis acid catalystElectrophilic aromatic substitution on the pyridine ring.

Unexplored Avenues in the Functionalization of this compound

The presence of two chemically distinct carbon-iodine bonds in this compound presents a significant, yet largely unexplored, opportunity for selective and sequential functionalization. The C-I bond at the C-3 position is expected to be more reactive towards transition-metal-catalyzed cross-coupling reactions due to the higher electron density of the imidazole ring compared to the pyridine ring. This differential reactivity could be exploited for site-selective transformations.

Unexplored functionalization reactions include:

Selective Cross-Coupling Reactions: The development of catalytic systems that can selectively activate the C-3 or C-6 iodo-substituent would be a major advance. This could enable the sequential introduction of different aryl, alkyl, or other functional groups, leading to a wide array of novel derivatives.

Domino and Tandem Reactions: The diiodo scaffold is an ideal starting point for designing domino or tandem reactions, where a single catalytic system promotes multiple bond-forming events in a single pot. For instance, a domino reaction involving a Michael addition followed by an intramolecular cyclization could be envisioned. researchgate.net

Direct C-H Functionalization: While the focus is on the C-I bonds, the remaining C-H bonds on both the phenyl and imidazopyridine rings could be targets for direct C-H activation, offering alternative pathways to poly-functionalized molecules. nih.govacs.orgnih.gov

Synthesis of Macrocycles and Polymers: The di-functional nature of the molecule makes it a potential monomer for the synthesis of novel macrocycles or conjugated polymers with interesting photophysical or electronic properties.

Table 2: Potential Functionalization Reactions of this compound

PositionReaction TypePotential Coupling PartnerPotential Product Class
C-3 (more reactive)Suzuki CouplingArylboronic acids3-Aryl-6-iodo-2-phenylimidazo[1,2-a]pyridines
Sonogashira CouplingTerminal alkynes3-Alkynyl-6-iodo-2-phenylimidazo[1,2-a]pyridines
Buchwald-Hartwig AminationAmines3-Amino-6-iodo-2-phenylimidazo[1,2-a]pyridines
C-6 (less reactive)Suzuki CouplingArylboronic acids3,6-Diaryl-2-phenylimidazo[1,2-a]pyridines (after C-3 functionalization)
Heck CouplingAlkenes3-Functionalized-6-alkenyl-2-phenylimidazo[1,2-a]pyridines

Emerging Methodologies and Catalytic Systems for Future Developments

The field of organic synthesis is continuously evolving, with new catalytic systems and methodologies that could be applied to the functionalization of this compound.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govnih.gov This methodology could be employed for the functionalization of the diiodo compound, potentially offering different reactivity patterns compared to traditional thermal methods. For instance, radical-based transformations initiated by photoredox catalysis could lead to novel derivatives that are not accessible through conventional cross-coupling reactions.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, could enable transformations that are not possible with a single catalyst. For example, the combination of a transition metal catalyst with a photoredox catalyst could facilitate challenging cross-coupling reactions or enable novel reaction pathways.

Advanced Transition-Metal Catalysis: The development of new ligands and transition-metal catalysts continues to push the boundaries of cross-coupling chemistry. acs.orgacs.orgnih.gov More active and selective catalysts could enable the functionalization of the less reactive C-6 iodo-substituent under milder conditions, or even allow for the direct C-H functionalization of the diiodo-scaffold in a controlled manner.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters in a flow system could be beneficial for achieving high selectivity in the functionalization of diiodinated imidazo[1,2-a]pyridines.

Q & A

Q. What are the most reliable synthetic routes for preparing 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or functionalization of imidazo[1,2-a]pyridine precursors. For example, iodination at positions 3 and 6 can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–80°C) in solvents like DMF or DCM . Ultrasound-assisted methods (20 kHz, 60% amplitude in PEG-400) have been shown to reduce reaction times and improve yields by enhancing reagent mixing, as demonstrated in similar imidazo[1,2-a]pyridine syntheses . Critical parameters include stoichiometric control of iodinating agents and inert atmospheres to prevent side reactions like over-iodination or decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromaticity. Deshielding effects from iodine atoms are observed in the ¹³C NMR spectrum (e.g., C-3 and C-6 carbons appear at δ 90–100 ppm) .
  • HRMS (ESI or EI) : For molecular ion verification, with iodine isotopes (¹²⁷I and ¹²⁹I) producing distinct isotopic clusters.
  • X-ray crystallography : To resolve structural ambiguities, particularly iodine positioning and intermolecular interactions .

Q. What are the primary pharmacological applications of this compound in preclinical research?

this compound derivatives exhibit antimicrobial and anticancer activities. For instance, analogous compounds inhibit cancer cell lines (e.g., IC₅₀ values of 2–10 μM against HeLa cells) by targeting DNA topoisomerases or kinase pathways . Structural modifications at the phenyl or iodine positions can modulate selectivity and potency .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies optimize the electronic properties of this compound for targeted drug design?

DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, iodine atoms increase electron-withdrawing effects, stabilizing LUMO levels and enhancing interactions with biological targets like enzyme active sites . These insights guide functionalization strategies (e.g., introducing electron-donating groups at position 2-phenyl) to fine-tune binding affinities .

Q. How do researchers resolve contradictions in catalytic efficiency across iodination methods?

Discrepancies in yields (e.g., 50–85%) arise from varying catalysts (I₂ vs. NIS) and solvent polarities. A systematic approach includes:

  • Control experiments : Comparing iodination under Lewis acid (e.g., AlCl₃) vs. base (K₂CO₃) conditions .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .
  • Catalyst screening : As shown in oxidative coupling studies (Table 1), iodine (I₂) with TBHP in 1,4-dioxane achieves higher yields (74%) compared to KI (64%) or NIS (trace) .

Q. Table 1: Catalyst Screening for Iodination Reactions

CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
NISTBHP1,4-DioxaneTrace

Q. What strategies improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

Regioselective modifications are achieved through:

  • Directed ortho-metalation : Using directing groups (e.g., amides) to position iodine at C-3 and C-6 .
  • Friedel-Crafts acylation : Lewis acids (e.g., AlCl₃) direct acetylation to electron-rich positions, avoiding steric hindrance from the phenyl group .
  • Microwave-assisted synthesis : Enhances regiocontrol by rapidly heating reactive intermediates, reducing side-product formation .

Q. How can researchers address discrepancies in biological activity data across similar derivatives?

Contradictions in IC₅₀ values or selectivity profiles require:

  • Structural validation : Reconfirming compound purity via NMR and HRMS to rule out impurities .
  • Assay standardization : Using consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • SAR studies : Systematically varying substituents (e.g., replacing iodine with bromine) to isolate structure-activity relationships .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) to separate iodinated products from mono-iodo byproducts .
  • Recrystallization : Ethanol/DMF mixtures (3:1) yield high-purity crystals suitable for X-ray analysis .

Q. How to design experiments for evaluating the compound’s photophysical properties?

  • UV-Vis spectroscopy : Measure absorbance in DMSO (λmax ≈ 300–350 nm) to assess π→π* transitions influenced by iodine’s heavy atom effect .
  • Fluorescence quenching assays : Compare emission spectra with non-iodinated analogues to study intersystem crossing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.